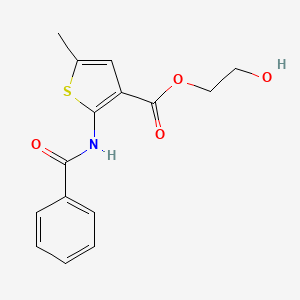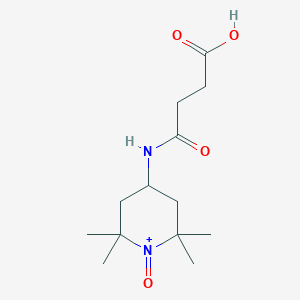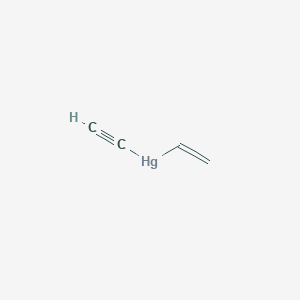
Ethenyl(ethynyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl(ethynyl)mercury is an organomercury compound characterized by the presence of both ethenyl (vinyl) and ethynyl (acetylene) groups attached to a mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of organomercury compounds typically involves the reaction of mercury salts with organic halides. For ethenyl(ethynyl)mercury, the synthesis can be achieved through the reaction of mercury(II) acetate with ethenyl and ethynyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the handling of mercury compounds requires stringent safety measures due to their toxicity.
化学反応の分析
Types of Reactions
Ethenyl(ethynyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidized organic products.
Reduction: Reduction reactions can convert this compound to simpler organomercury compounds or elemental mercury.
Substitution: The ethenyl and ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides and carboxylic acids, while substitution reactions can produce a wide range of organomercury derivatives.
科学的研究の応用
Ethenyl(ethynyl)mercury has several scientific research applications, including:
Biology: The compound’s interactions with biological molecules are studied to understand the effects of organomercury compounds on living organisms.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the field of antimicrobial agents.
作用機序
The mechanism of action of ethenyl(ethynyl)mercury involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The pathways involved in these interactions are complex and depend on the specific biological context .
類似化合物との比較
Similar Compounds
Similar compounds to ethenyl(ethynyl)mercury include other organomercury compounds such as methylmercury, ethylmercury, and phenylmercury. These compounds share the presence of mercury bonded to organic groups but differ in their specific chemical structures and properties .
Uniqueness
This compound is unique due to the presence of both ethenyl and ethynyl groups, which confer distinct reactivity and potential applications compared to other organomercury compounds. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological molecules.
特性
CAS番号 |
82490-27-5 |
|---|---|
分子式 |
C4H4Hg |
分子量 |
252.67 g/mol |
IUPAC名 |
ethenyl(ethynyl)mercury |
InChI |
InChI=1S/C2H3.C2H.Hg/c2*1-2;/h1H,2H2;1H; |
InChIキー |
LFRSSDAQIXPMIV-UHFFFAOYSA-N |
正規SMILES |
C=C[Hg]C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


stannane](/img/structure/B14430314.png)
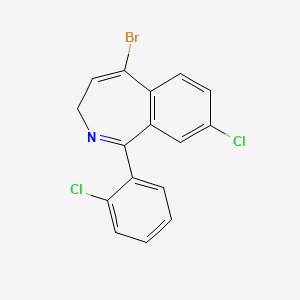
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
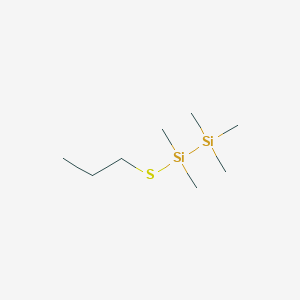
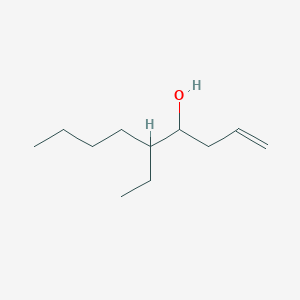

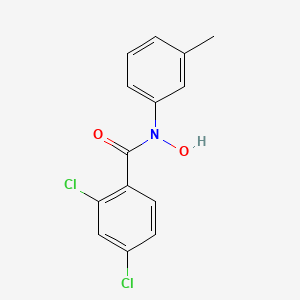
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)



